molecular formula C27H20N2O3S2 B11499417 9-(biphenyl-4-yl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione

9-(biphenyl-4-yl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione

Cat. No.: B11499417
M. Wt: 484.6 g/mol
InChI Key: SWKBMSBFQRZTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(biphenyl-4-yl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione is a complex heterocyclic compound It features a unique structure combining biphenyl, methoxy, dimethyl, thioxo, and pyrrolo-thiazolo-quinoline moieties

Preparation Methods

The synthesis of 9-(biphenyl-4-yl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione involves multiple stepsThe final step involves the formation of the thioxo and pyrrolo-thiazolo-quinoline rings under specific reaction conditions, such as the use of strong acids or bases, high temperatures, and prolonged reaction times .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

9-(biphenyl-4-yl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.

    Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 9-(biphenyl-4-yl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C27H20N2O3S2

Molecular Weight

484.6 g/mol

IUPAC Name

13-methoxy-7,7-dimethyl-4-(4-phenylphenyl)-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione

InChI

InChI=1S/C27H20N2O3S2/c1-27(2)24-21(19-13-18(32-3)14-20-22(19)28(27)25(31)23(20)30)26(33)29(34-24)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3

InChI Key

SWKBMSBFQRZTTP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C4N1C(=O)C(=O)C4=CC(=C3)OC)C(=S)N(S2)C5=CC=C(C=C5)C6=CC=CC=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.